1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the fourth position and a chloromethyl group at the second position on the benzene ring, along with a propanone group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(chloromethyl)phenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the bromine or chloromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-(methyl)phenyl)propan-1-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(4-Chloro-2-(bromomethyl)phenyl)propan-1-one: Similar structure but with the positions of bromine and chlorine swapped.
1-(4-Bromo-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both bromine and chloromethyl groups on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H10BrClO |
---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-[4-bromo-2-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrClO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
QTOUDSGRWSJPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.